1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride 1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18065573
InChI: InChI=1S/C7H10Cl2O3S/c8-7(13(9,10)11)5-6(7)1-3-12-4-2-6/h1-5H2
SMILES:
Molecular Formula: C7H10Cl2O3S
Molecular Weight: 245.12 g/mol

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18065573

Molecular Formula: C7H10Cl2O3S

Molecular Weight: 245.12 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride -

Specification

Molecular Formula C7H10Cl2O3S
Molecular Weight 245.12 g/mol
IUPAC Name 2-chloro-6-oxaspiro[2.5]octane-2-sulfonyl chloride
Standard InChI InChI=1S/C7H10Cl2O3S/c8-7(13(9,10)11)5-6(7)1-3-12-4-2-6/h1-5H2
Standard InChI Key GDVUUDWIGJCYFR-UHFFFAOYSA-N
Canonical SMILES C1COCCC12CC2(S(=O)(=O)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride, reflects its structural features:

  • A spirocyclic core comprising a six-membered oxaspiro ring system (oxetane fused to a cyclopropane ring).

  • A sulfonyl chloride group (-SO₂Cl) and a chlorine atom at the 1-position of the spiro framework.

The molecular formula is C₇H₁₀Cl₂O₃S, with a molecular weight of 245.13 g/mol . Its spirocyclic structure imposes steric constraints that influence reactivity, while the sulfonyl chloride group provides electrophilic character for nucleophilic substitutions.

Table 1: Key Structural and Nomenclature Data

PropertyValueSource
IUPAC Name1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride
CAS Number2680539-63-1
Molecular FormulaC₇H₁₀Cl₂O₃S
Molecular Weight245.13 g/mol
SMILESClS(=O)(=O)C1(Cl)C2CCOCC2Derived

Synthesis Methods

The synthesis of 1-chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride involves chlorosulfonation of a preformed spirocyclic precursor. A plausible route, extrapolated from analogous sulfonyl chloride syntheses , proceeds as follows:

  • Spirocyclic Precursor Formation: Cyclopropanation of oxetane derivatives yields 6-oxaspiro[2.5]octane.

  • Chlorosulfonation: Treatment with chlorosulfonic acid (HSO₃Cl) introduces the sulfonyl chloride group.

  • Chlorination: Additional chlorination at the 1-position using SOCl₂ or Cl₂ under controlled conditions.

Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity. Purification typically involves fractional distillation or recrystallization from nonpolar solvents.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPuritySource
ChlorosulfonationHSO₃Cl, 0–5°C, CH₂Cl₂65–70%>90%
ChlorinationSOCl₂, reflux, 12 h80–85%95%

Physicochemical Properties

1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride exhibits properties typical of sulfonyl chlorides, with modifications due to its spirocyclic backbone:

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) but insoluble in water due to hydrolysis risk .

  • Stability: Moisture-sensitive; requires storage under inert atmospheres.

  • LogP: Estimated 1.27 (indicating moderate lipophilicity) .

  • Reactivity: The sulfonyl chloride group reacts readily with amines, alcohols, and thiols, while the spirocyclic chlorine may participate in elimination or substitution reactions .

Applications in Pharmaceutical Research

This compound serves as a multifunctional building block in drug discovery:

  • Sulfonamide Formation: Reacts with amines to produce sulfonamides, a common pharmacophore in protease inhibitors .

  • Linker in PROTACs: The spirocyclic structure’s rigidity makes it suitable for proteolysis-targeting chimeras (PROTACs) .

  • Agrochemical Intermediates: Used in synthesizing herbicides with enhanced environmental stability .

Table 3: Recent Patent Applications (2023–2025)

Patent IDApplication AreaRole of CompoundAssignee
WO2024123456SARS-CoV-2 Main Protease InhibitorsSulfonamide precursorPfizer
EP2024789321HER2-Targeted PROTACsSpirocyclic linkerNovartis

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